2-chloro-N-(3-cyano-4-fluorophenyl)acetamide
Overview
Description
2-chloro-N-(3-cyano-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C9H6ClFN2O and its molecular weight is 212.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticides : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to 2-chloro-N-(3-cyano-4-fluorophenyl)acetamide, have been characterized and are considered potential pesticides. These compounds were characterized by X-ray powder diffraction (Olszewska, Pikus, & Tarasiuk, 2008).
Metabolism Studies : Metabolism of similar compounds has been studied in animals. For instance, the metabolism of 3-chloro-4-fluoro-aniline, which shares structural similarities, has been investigated in dogs and rats, identifying various metabolites (Baldwin & Hutson, 1980).
Antimicrobial Activity : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, which are chemically related to the compound , have been synthesized and demonstrated antimicrobial activity against various microorganisms (Badiger, Mulla, Khazi, & Khazi, 2013).
Synthesis and Characterization : Novel derivatives of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which include the compound of interest, have been synthesized and characterized (Yang Man-li, 2008).
Anti-inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antibacterial Agents : A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, including N-(4-chloro-3-fluorophenyl)-2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)acetamides, have been synthesized and evaluated for their antimicrobial properties (Parikh & Joshi, 2014).
In Vitro Toxicity Analysis : The compound 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, closely related to the query compound, has been studied for its antibacterial activity against Klebsiella pneumoniae and its cytotoxic and pharmacokinetic profile, indicating potential as a new antibacterial drug (Cordeiro et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-4-9(14)13-7-1-2-8(11)6(3-7)5-12/h1-3H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERRZPZFTZRKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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